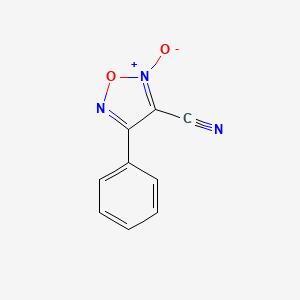

4-Phenyl-3-furoxancarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenyl-3-furoxancarbonitrile is a 1,2,5-oxadiazole substituted by an oxido, cyano and phenyl groups at positions 2, 3 and 4, respectively . It is a vasodilator and inhibitor of platelet aggregation .

Molecular Structure Analysis

The most stable geometry of the molecule has been determined from the potential energy scan . The molecule has an empirical formula of C9H5N3O2 and a molecular weight of 187.15 .Chemical Reactions Analysis

4-Phenyl-3-furoxancarbonitrile affords nitric oxide under the action of thiol cofactors . Two principal products were isolated in the reaction with thiophenol: the phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole .Physical And Chemical Properties Analysis

4-Phenyl-3-furoxancarbonitrile is a powder that is soluble in ethanol (25 mg/mL to clear, colorless) . It should be stored at temperatures between 2-8°C .Scientific Research Applications

Nitric Oxide Donation

4-Phenyl-3-furoxancarbonitrile: is known to release nitric oxide (NO) when mediated by thiol-containing cofactors . This property is significant because NO plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.

Vasodilation

As a vasodilator, this compound can cause the dilation of blood vessels, which helps to lower blood pressure and improve blood flow. It has potential applications in treating conditions like hypertension and angina .

Platelet Aggregation Inhibition

This compound acts as an inhibitor of platelet aggregation with an IC50 value of 200 nM . It could be used to prevent thrombosis, which is the formation of a blood clot inside a blood vessel, potentially leading to heart attacks and strokes.

Activation of Soluble Guanylyl Cyclase

4-Phenyl-3-furoxancarbonitrile: activates soluble guanylyl cyclase, an enzyme that catalyzes the synthesis of cyclic GMP (cGMP) from GTP . cGMP is an important second messenger that regulates various physiological processes, including smooth muscle relaxation and neuronal signaling.

Geroprotection

As a geroprotector, it supports healthy aging and may slow the biological aging process or extend lifespan. This application is particularly relevant in the field of gerontology and the development of anti-aging therapies .

Research Tool in Pharmacology

Due to its diverse biological activities, 4-Phenyl-3-furoxancarbonitrile can be used as a research tool in pharmacology to study the pathways and mechanisms of NO-related physiological processes .

Safety And Hazards

properties

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJGTWUVVVOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-3-furoxancarbonitrile | |

Q & A

Q1: What is the primary mechanism of action for 4-Phenyl-3-furoxancarbonitrile?

A1: 4-Phenyl-3-furoxancarbonitrile acts as a nitric oxide (NO) donor in the presence of thiol cofactors. [] This NO release mechanism differentiates it from direct NO donors like S-nitrosoglutathione. Research suggests that thiols like thiophenol react with 4-Phenyl-3-furoxancarbonitrile, leading to the formation of phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. [] The precise mechanism underlying this reaction and the subsequent NO release requires further investigation.

Q2: What are the documented biological effects of 4-Phenyl-3-furoxancarbonitrile?

A2: Studies demonstrate that 4-Phenyl-3-furoxancarbonitrile exhibits several notable biological activities:

- Vasodilation: It effectively relaxes precontracted rat thoracic aorta strips, suggesting its potential as a vasodilator. []

- Platelet Aggregation Inhibition: It acts as a potent inhibitor of platelet aggregation. []

- Soluble Guanylate Cyclase Activation: It efficiently activates soluble guanylate cyclase in rat lungs, hinting at its potential involvement in cGMP-mediated pathways. []

- Retinal Function Recovery: While less pronounced than the direct NO donor S-nitrosoglutathione, 4-Phenyl-3-furoxancarbonitrile shows promise in enhancing the recovery of retinal function after ischemic injury, likely through its NO-releasing properties. []

Q3: How does the efficacy of 4-Phenyl-3-furoxancarbonitrile as an NO donor compare to other NO-donating compounds?

A3: Research comparing 4-Phenyl-3-furoxancarbonitrile to S-nitrosoglutathione (GSNO) in a model of retinal ischemia-reperfusion injury revealed that while both compounds aided in b-wave recovery, GSNO displayed a more potent effect. [] This suggests that direct NO donors like GSNO might have superior efficacy compared to 4-Phenyl-3-furoxancarbonitrile, which relies on thiol-mediated NO release.

Q4: Are there any known structural analogs of 4-Phenyl-3-furoxancarbonitrile with similar biological activity?

A4: A trimeric derivative of the furoxan system, formed through a potential dimerization of the intermediate 4-phenyl-3-furoxancarbonitrile oxide, has been synthesized and found to possess significant vasodilatory and platelet antiaggregatory activity. [] This finding underscores the potential of exploring structural modifications within the furoxan class for enhanced biological activity and paves the way for future structure-activity relationship (SAR) studies.

Q5: What research tools have been utilized to study the biological activity of 4-Phenyl-3-furoxancarbonitrile?

A5: Researchers have employed a range of techniques to investigate the effects of 4-Phenyl-3-furoxancarbonitrile:

- Organ bath studies: Used to assess its vasodilatory effects on isolated rat thoracic aorta. []

- Platelet aggregation assays: Utilized to determine its potency as an inhibitor of platelet aggregation. []

- Electroretinography: Employed to evaluate its impact on retinal function recovery following ischemic injury in animal models. []

- High-content screening (HCS) assays: 4-Phenyl-3-furoxancarbonitrile was identified as a potential inhibitor of glucocorticoid receptor (GR) nuclear translocation in a cell-based HCS assay. [] This suggests its potential to modulate intracellular trafficking pathways, although the specific mechanisms require further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)